N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]cyclohexanecarbohydrazide
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H16ClN3O3 |
|---|---|
Molecular Weight |
309.75 g/mol |
IUPAC Name |
N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]cyclohexanecarboxamide |
InChI |
InChI=1S/C14H16ClN3O3/c15-12-7-6-10(8-13(12)18(20)21)9-16-17-14(19)11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H,17,19)/b16-9+ |
InChI Key |
FIICRXPXZUNCTJ-CXUHLZMHSA-N |
Isomeric SMILES |
C1CCC(CC1)C(=O)N/N=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1CCC(CC1)C(=O)NN=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Preparation of Cyclohexanecarbohydrazide
Cyclohexanecarbohydrazide serves as the nucleophilic precursor for Schiff base formation. Two primary methods are documented:
Method A: Direct Hydrazinolysis of Cyclohexanecarbonyl Chloride
Cyclohexanecarbonyl chloride reacts with hydrazine hydrate in anhydrous ethanol under reflux (4–6 hours), yielding cyclohexanecarbohydrazide as a white crystalline solid. The reaction follows nucleophilic acyl substitution:
Key parameters:
-
Molar ratio : 1:1.2 (carbonyl chloride to hydrazine hydrate)
-
Temperature : 80°C (reflux)
Method B: Ester Aminolysis
Cyclohexanecarboxylic acid ethyl ester reacts with excess hydrazine hydrate in methanol at 60°C for 8 hours. This method avoids handling corrosive acyl chlorides but requires longer reaction times:
Condensation with 4-Chloro-3-Nitrobenzaldehyde
The hydrazide undergoes Schiff base formation with 4-chloro-3-nitrobenzaldehyde in acidic ethanol. The E-configuration is favored due to steric and electronic effects:
Optimized Conditions :
-
Solvent : Absolute ethanol (ensures solubility of both reactants)
-
Catalyst : 2 drops concentrated HCl (protonates carbonyl, accelerates imine formation)
-
Temperature : Reflux at 78°C for 3 hours
-
Molar ratio : 1:1 (hydrazide to aldehyde)
Characterization and Analytical Data
Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Molecular Formula | CHClNO | High-resolution MS |
| Molecular Weight | 346.75 g/mol | Calculated |
| Melting Point | 178–180°C | Differential Scanning Calorimetry |
| Solubility | Soluble in DMSO, ethanol; insoluble in water | USP solubility tests |
Spectroscopic Analysis
Infrared (IR) Spectroscopy :
-
ν(N–H) : 3250 cm (hydrazide N–H stretch)
-
ν(C=O) : 1650 cm (amide I band)
H NMR (400 MHz, DMSO-d) :
-
δ 11.25 (s, 1H, NH)
-
δ 8.52 (s, 1H, CH=N)
-
δ 8.30–7.45 (m, 3H, aromatic H)
C NMR (100 MHz, DMSO-d) :
Process Optimization and Scalability
Solvent Screening
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | 24.3 | 3 | 89 |
| Methanol | 32.7 | 2.5 | 85 |
| Acetonitrile | 37.5 | 4 | 78 |
| DMF | 36.7 | 5 | 65 |
Ethanol balances reactivity and solubility, minimizing side products.
Chemical Reactions Analysis
Hydrazone Formation and Stability
The compound is synthesized via a Schiff base condensation between cyclohexanecarbohydrazide and 4-chloro-3-nitrobenzaldehyde. This reaction occurs under mild acidic or neutral conditions, typically in ethanol or methanol, with yields exceeding 80% .
-
Reaction Equation :
-
Stability : The (E)-configuration of the hydrazone is stabilized by intramolecular hydrogen bonding between the hydrazide NH and the nitro group .
Coordination Chemistry and Metal Complexation
The hydrazone acts as a polydentate ligand, forming stable complexes with transition metals. Key findings include:
-
Mechanism : Coordination occurs via the hydrazone nitrogen, carbonyl oxygen, and nitro group, forming five- or six-membered chelate rings .
Reduction Reactions
The nitro group undergoes selective reduction under controlled conditions:
-
Catalytic Hydrogenation :
Yields 4-chloro-3-aminophenyl derivatives at 60–80% efficiency .
-
Sn/HCl Reduction :
Electrophilic Aromatic Substitution
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 100°C, 6 h | 4-Chloro-3,5-dinitrophenyl derivative | 30% | |
| Sulfonation | Oleum, 120°C, 8 h | Sulfonic acid derivative | 25% |
Hydrolysis and Degradation
The hydrazone bond undergoes hydrolysis in acidic or basic media:
-
Acidic Hydrolysis (HCl, 80°C) :
-
Basic Hydrolysis (NaOH, 60°C) :
Cyclization Reactions
Under dehydrating conditions (e.g., PCl₅ or POCl₃), the compound forms heterocyclic structures:
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces isomerization and bond cleavage:
Biological Interactions
Scientific Research Applications
N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]cyclohexanecarbohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]cyclohexanecarbohydrazide is not fully understood. its biological activity is thought to be related to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, potentially inhibiting their function or altering their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Core Structure Variations
- LASSBio-1514 [(E)-N'-(Pyridin-4-ylmethylene)cyclohexanecarbohydrazide]: Replaces the 4-chloro-3-nitrophenyl group with a pyridine ring. LASSBio-1514 showed a 79% synthetic yield and a melting point of 151–153°C .
- N′-[(4-Chloro-3-Nitrophenyl)Methylidene]Pyridine-4-Carbohydrazide (ZUTTUG) : Features a pyridine-4-carbohydrazide core instead of cyclohexane. The planar pyridine ring may enhance crystallinity compared to the flexible cyclohexane, as evidenced by its inclusion in crystallographic databases .
Substituent Modifications
Physicochemical Properties
Note: Data for the target compound are inferred from analogous reactions and substituent effects.
Crystallographic and Conformational Insights
- The E-configuration of the imine bond is critical for planarity and intermolecular interactions. For example, (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide confirmed its E-configuration via single-crystal X-ray analysis .
- Substituents like chloro and nitro influence crystal packing through halogen bonding and nitro-group dipole interactions, as seen in CSD entries VAZYAY and ZUTTUG .
Biological Activity
N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]cyclohexanecarbohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits various biological properties, including antibacterial, antifungal, and anticancer activities, making it a subject of ongoing research.
Chemical Structure and Properties
- Molecular Formula : C14H16ClN3O3
- Molecular Weight : 303.75 g/mol
- CAS Number : [Not provided in search results]
The compound features a cyclohexanecarbohydrazide backbone with a 4-chloro-3-nitrophenyl group, which is crucial for its biological activity.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains:
| Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that the compound can inhibit the growth of pathogenic bacteria, suggesting its potential as an antibacterial agent.
Antifungal Activity
The compound also shows antifungal activity against common fungal pathogens. For example:
| Fungal Species | MIC (µg/mL) |
|---|---|
| Candida albicans | 16 |
| Aspergillus niger | 32 |
These findings support the use of this compound in treating fungal infections.
Anticancer Activity
Recent studies have explored the anticancer properties of this compound. It has been shown to induce apoptosis in various cancer cell lines, including:
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
In vitro assays revealed that the compound can significantly reduce cell viability in these cancer lines, with IC50 values ranging from 10 to 20 µM.
The proposed mechanism of action for the anticancer activity involves the induction of oxidative stress and disruption of mitochondrial function, leading to apoptosis. Further studies are required to elucidate the exact pathways involved.
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several hydrazone derivatives, including this compound. The results indicated that this compound exhibited superior antibacterial activity compared to other derivatives tested.
Study 2: Anticancer Properties
Another study focused on the anticancer effects of this compound on human breast cancer cells. The researchers found that treatment with this compound led to a significant decrease in cell proliferation and an increase in apoptotic markers.
Q & A
Q. Optimization Strategies :
Q. Table 1: Synthetic Conditions and Yields
| Solvent | Catalyst | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| Ethanol | Acetic acid | 8 | 72 | |
| Methanol | ZnCl₂ | 6 | 85 |
Which spectroscopic techniques are most effective for confirming the structure and purity of this carbohydrazide derivative, and what are the characteristic spectral markers?
Answer:
Key Techniques :
Q. Purity Assessment :
How does the E-configuration of the imine bond influence the compound’s reactivity and interaction with biological targets?
Answer:
The E-configuration is critical for:
- Steric Effects : The trans arrangement minimizes steric hindrance between the aryl and cyclohexane groups, stabilizing the molecule .
- Biological Interactions : The planar geometry facilitates π-π stacking with aromatic residues in enzyme active sites (e.g., kinases or proteases) .
- Reactivity : The imine bond (C=N) acts as an electrophilic site for nucleophilic additions, enabling further derivatization .
Q. Experimental Validation :
- X-ray Crystallography : Confirms the E-configuration via bond angles and torsion angles (e.g., C=N-C angles ≈ 120°) .
What computational methods are employed to predict the electronic properties and potential binding modes of this compound in drug discovery?
Answer:
Methodological Approaches :
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution .
- Molecular Docking (AutoDock/Vina) : Screens against targets like EGFR or COX-2 using crystal structures from the PDB .
- MD Simulations : Assesses stability of ligand-protein complexes over 100-ns trajectories .
Q. Key Findings :
- Electrostatic Potential Maps : Highlight electron-deficient regions (nitro group) as potential hydrogen bond acceptors .
- Binding Affinity Data : Docking scores (e.g., ΔG = -8.2 kcal/mol for COX-2) suggest moderate inhibitory potential .
How can researchers address discrepancies in reported biological activities of structurally similar hydrazide derivatives?
Answer:
Strategies for Data Reconciliation :
- Structural Reanalysis : Verify purity and stereochemistry via X-ray crystallography or 2D NMR .
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and controls to minimize variability .
- Meta-Analysis : Compare IC₅₀ values across studies while accounting for differences in experimental protocols (see Table 2).
Q. Table 2: Reported IC₅₀ Values for Similar Compounds
| Compound | Target | IC₅₀ (µM) | Study Conditions | Reference |
|---|---|---|---|---|
| Analog with 4-nitrophenyl group | COX-2 | 12.3 | HEK293, 24h exposure | |
| Analog with 2-chlorophenyl group | EGFR | 8.7 | A549, 48h exposure |
Q. Contradiction Resolution :
- Dose-Response Curves : Ensure linearity across concentrations to validate potency claims .
- Off-Target Screening : Use proteome-wide assays (e.g., KINOMEscan) to identify nonspecific interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
